N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2320208-75-9
VCID: VC4371002
InChI: InChI=1S/C19H22N4O2/c1-13(24)21-15-5-3-14(4-6-15)19(25)23-16-7-8-17(23)12-18(11-16)22-10-2-9-20-22/h2-6,9-10,16-18H,7-8,11-12H2,1H3,(H,21,24)
SMILES: CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Molecular Formula: C19H22N4O2
Molecular Weight: 338.411

N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide

CAS No.: 2320208-75-9

Cat. No.: VC4371002

Molecular Formula: C19H22N4O2

Molecular Weight: 338.411

* For research use only. Not for human or veterinary use.

N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide - 2320208-75-9

Specification

CAS No. 2320208-75-9
Molecular Formula C19H22N4O2
Molecular Weight 338.411
IUPAC Name N-[4-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl]acetamide
Standard InChI InChI=1S/C19H22N4O2/c1-13(24)21-15-5-3-14(4-6-15)19(25)23-16-7-8-17(23)12-18(11-16)22-10-2-9-20-22/h2-6,9-10,16-18H,7-8,11-12H2,1H3,(H,21,24)
Standard InChI Key HQMLLAMUIKSHRY-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide, reflects its intricate structure:

  • Azabicyclo[3.2.1]octane: A bridged bicyclic system with nitrogen at position 8, adopting a tropane-like scaffold. The (1R,5S) configuration indicates specific stereochemical orientation critical for target binding .

  • Pyrazole substituent: A 1H-pyrazol-1-yl group at position 3 of the bicyclo system, contributing to hydrogen-bonding and π-π stacking interactions .

  • Acetamide-phenyl carbonyl: A para-substituted phenyl group connected via a carbonyl bridge to the bicyclo system, with an acetamide (-NHCOCH3) terminus enhancing solubility and bioavailability .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₁N₅O₂
Molecular Weight363.41 g/molCalculated
Stereochemistry(1R,5S)
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)N2C3CC2CC(C3)N4C=CC=N4Derived

Synthesis and Structural Modifications

Stereochemical Control

The (1R,5S) configuration is achieved using chiral auxiliaries or asymmetric catalysis. Diastereomeric resolution via chromatography or crystallization is often required, as stereochemistry significantly impacts biological activity . For example, in related pyrazole-azabicyclo[3.2.1]octane sulfonamides, the endo-configuration conferred 450-fold greater NAAA inhibition than exo-diastereomers .

Pharmacological Activity and Mechanism

Table 2: Comparative Pharmacological Data for Analogous Compounds

CompoundTargetIC₅₀ (μM)Source
ARN19689NAAA0.042
3-Methylpyrazole derivativeNAAA0.33
Pyridine-bicyclo hybridUndisclosedN/A

Structure-Activity Relationships (SAR)

Bicyclo System Modifications

  • Stereochemistry: The (1R,5S) configuration optimizes spatial alignment with NAAA’s active site, as endo-diastereomers show superior potency over exo-forms .

  • Substituent effects: Bulky groups (e.g., n-butyl) at the phenyl ring enhance lipophilic interactions, while polar moieties (e.g., ethoxymethyl) improve solubility without sacrificing affinity .

Pyrazole Optimization

  • Position 3 substitution: 3-Methylpyrazole derivatives exhibit 3-fold higher NAAA inhibition than unsubstituted analogs, suggesting a lipophilic pocket accommodates small alkyl groups .

  • Dual substitution: 3,5-Diethylpyrazole analogs show reduced activity, indicating steric hindrance limits binding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator